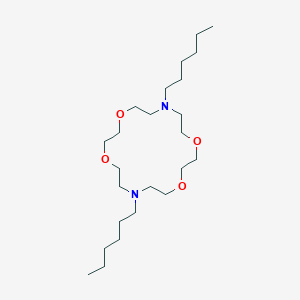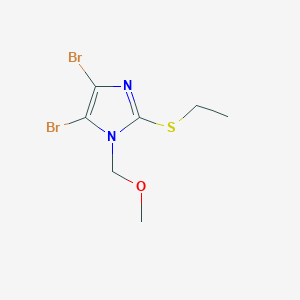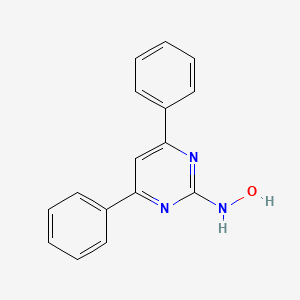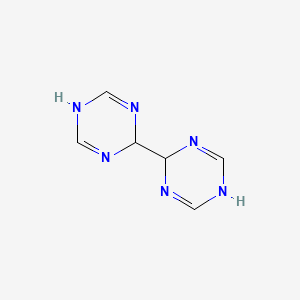
2,2'-Bi-1,3,5-triazine, 1,1',2,2'-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- is a heterocyclic compound that features a six-membered ring structure with alternating nitrogen and carbon atoms. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- typically involves the trimerization of nitriles. One common method is the trimerization of cyanogen chloride or cyanamide under controlled conditions . Another approach involves the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can also yield the triazine core .
Industrial Production Methods
Industrial production of triazines often involves large-scale trimerization processes using nitriles. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but different applications.
Melamine: Known for its use in the production of melamine resins and its applications in materials science.
Cyanuric Acid: Used in the production of disinfectants and herbicides.
Uniqueness
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
106483-77-6 |
|---|---|
Molecular Formula |
C6H8N6 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
4-(1,4-dihydro-1,3,5-triazin-4-yl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C6H8N6/c1-7-2-10-5(9-1)6-11-3-8-4-12-6/h1-6H,(H,7,9,10)(H,8,11,12) |
InChI Key |
JGDJPBDUIFLSST-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(N=CN1)C2N=CNC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
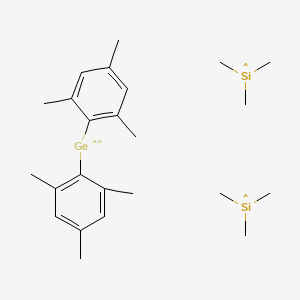
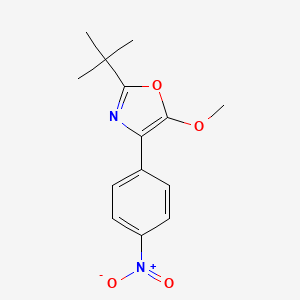
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
